molecular formula C12H11Cl2N3O2S B5783686 ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate

ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No. B5783686
M. Wt: 332.2 g/mol
InChI Key: YNRXIIBKQUEFCN-UHFFFAOYSA-N
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Description

Ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate, also known as ethiozolamide, is a chemical compound that has been widely used in scientific research. It belongs to the class of thiadiazole derivatives and is known for its potential applications in various fields of biochemistry and medicine.

Mechanism of Action

The mechanism of action of ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting carbonic anhydrase, ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee reduces the production of aqueous humor in the eye, which can help to lower intraocular pressure in patients with glaucoma.
Biochemical and Physiological Effects:
Ethiozolamide has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase in various tissues, including the eye, brain, and kidney. It has also been shown to reduce the production of cerebrospinal fluid, which can help to alleviate symptoms of hydrocephalus. Additionally, ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee has been found to have anti-convulsant properties, which may be useful in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This allows researchers to study the role of carbonic anhydrase in various biological processes, without affecting other enzymes or pathways. However, one limitation of using ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee is its potential for off-target effects. It is important for researchers to carefully control the concentration and duration of ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee treatment, to minimize any non-specific effects.

Future Directions

There are several future directions for research on ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee. One area of interest is the development of more selective carbonic anhydrase inhibitors, which could have fewer off-target effects. Another area of research is the investigation of the potential therapeutic applications of ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee in other diseases, such as cancer and metabolic disorders. Additionally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee, to optimize its use in clinical settings.
Conclusion:
In conclusion, ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate, or ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee, is a chemical compound that has been widely used in scientific research. Its selective inhibition of carbonic anhydrase enzymes makes it a valuable tool for studying the role of carbonic anhydrase in various biological processes. While there are some limitations to its use, ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee has the potential to be a useful therapeutic agent in the treatment of various diseases. Further research is needed to fully understand its mechanisms of action and potential applications.

Synthesis Methods

The synthesis of ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamatee involves the reaction of 3,4-dichlorobenzylamine with thiocarbohydrazide in the presence of ethyl chloroformate. The resulting product is a white crystalline powder with a melting point of 159-161°C. The purity of the compound can be determined by thin-layer chromatography and high-performance liquid chromatography.

Scientific Research Applications

Ethiozolamide has been extensively studied for its potential applications in various fields of science. It has been used as a carbonic anhydrase inhibitor in the treatment of glaucoma, epilepsy, and other neurological disorders. It has also been used as a diagnostic tool for the detection of carbonic anhydrase activity in biological samples.

properties

IUPAC Name

ethyl N-[5-[(3,4-dichlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2S/c1-2-19-12(18)15-11-17-16-10(20-11)6-7-3-4-8(13)9(14)5-7/h3-5H,2,6H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRXIIBKQUEFCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [5-(3,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]carbamate

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